molecular formula C8H9NO3 B8195399 Methyl 5-hydroxy-6-methylpicolinate

Methyl 5-hydroxy-6-methylpicolinate

Cat. No.: B8195399
M. Wt: 167.16 g/mol
InChI Key: LPNJEASOPGNUKF-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-6-methylpicolinate is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, specifically a methyl ester of 5-hydroxy-6-methylpyridine-2-carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxy-6-methylpicolinate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-6-methylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through crystallization or distillation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-6-methylpicolinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-6-methylpicolinate involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Methyl 5-hydroxy-6-methylpicolinate can be compared with other similar compounds, such as:

    Methyl 5-hydroxypyridine-2-carboxylate: Similar structure but lacks the methyl group at the 6-position.

    Methyl 6-methylpyridine-2-carboxylate: Lacks the hydroxyl group at the 5-position.

    5-Hydroxy-6-methylpyridine-2-carboxylic acid: The carboxylic acid form of the compound.

Properties

IUPAC Name

methyl 5-hydroxy-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-7(10)4-3-6(9-5)8(11)12-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNJEASOPGNUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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